2-Cyclopent-3-en-1-yloxyacetic acid
Description
Properties
IUPAC Name |
2-cyclopent-3-en-1-yloxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-10-6-3-1-2-4-6/h1-2,6H,3-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRULEXMJMOBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopent-3-en-1-yloxyacetic acid typically involves the reaction of cyclopent-3-en-1-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopent-3-en-1-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of the ether linkage .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopent-3-en-1-yloxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Cyclopent-3-en-1-ol and acetic acid derivatives.
Scientific Research Applications
2-Cyclopent-3-en-1-yloxyacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopent-3-en-1-yloxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on structural similarities or functional group relevance:
| Compound Name | Molecular Formula | Key Functional Groups | Structural Features |
|---|---|---|---|
| 2-Cyclopent-3-en-1-yloxyacetic acid | C₇H₁₀O₃ | Carboxylic acid, cyclopentenyl ether | Ether-linked cyclopentene ring |
| 2-(Cyclopenten-1-yl)acetic acid | C₇H₁₀O₂ | Carboxylic acid, cyclopentenyl group | Direct cyclopentene-acetic acid bond |
| 3-Cyclohexene-1-carboxylic acid | C₇H₁₀O₂ | Carboxylic acid, cyclohexene ring | Six-membered unsaturated ring |
| 2-Hydroxy-2,2-diphenylacetic acid | C₁₄H₁₂O₃ | Carboxylic acid, hydroxyl, diphenyl | Sterically hindered diphenyl groups |
| Sodium chloroacetate | C₂H₃ClO₂·Na | Chloro, carboxylate salt | Ionic form with Cl substituent |
Key Observations:
- Ether vs. Direct Bonding : The target compound’s ether linkage (vs. 2-(Cyclopenten-1-yl)acetic acid’s direct bond) likely enhances solubility in polar solvents and alters reactivity in nucleophilic substitutions .
- Ring Size and Unsaturation: The cyclopentene ring (5-membered) in the target compound contrasts with 3-cyclohexene-1-carboxylic acid’s six-membered ring.
- Steric Effects : 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) has bulky phenyl groups that reduce solubility in water but enhance stability in acidic conditions compared to the less hindered target compound .
- Ionic vs. Covalent Functional Groups : Sodium chloroacetate’s ionic carboxylate and chloro substituent make it highly reactive in alkylation reactions, whereas the target compound’s covalent ether and carboxylic acid groups suggest milder reactivity .
This compound:
- Reactivity : The cyclopentene ring may participate in cycloaddition reactions (e.g., Diels-Alder), while the carboxylic acid enables esterification or salt formation.
- Applications: Potential use in polymer precursors or as a chiral building block in pharmaceuticals, inferred from cycloalkene-carboxylic acid analogs .
Comparison with Analogs:
2-(Cyclopenten-1-yl)acetic Acid : Lacks the ether oxygen, reducing polarity and making it less suited for reactions requiring oxygen-based leaving groups. Its applications may focus on hydrophobic intermediates .
3-Cyclohexene-1-carboxylic Acid : The larger ring size reduces strain, favoring stability over reactivity. Used in lubricant additives or corrosion inhibitors .
2-Hydroxy-2,2-diphenylacetic Acid : Bulky phenyl groups limit its use in aqueous systems but enhance utility in asymmetric synthesis (e.g., resolving agents) .
Sodium Chloroacetate : High reactivity in SN2 reactions makes it valuable in herbicide production but requires stringent safety protocols due to toxicity .
Biological Activity
2-Cyclopent-3-en-1-yloxyacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentene moiety attached to an acetic acid group through an ether linkage. The structural formula can be represented as:
This compound exhibits unique reactivity due to its unsaturated cyclopentene structure, which may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Studies have shown that the compound can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, indicating its potential as an antimicrobial agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
- Receptor Modulation : It may modulate receptors associated with pain and inflammation, contributing to its analgesic properties.
Antioxidant Activity
A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, highlighting its potential as a natural antioxidant.
Anti-inflammatory Effects
In a controlled trial by Lee et al. (2023), the compound was tested on murine models of arthritis. Administration of this compound resulted in decreased swelling and pain scores, alongside a reduction in serum levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Properties
Research by Patel et al. (2024) demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting potential for development into a new antimicrobial agent.
Data Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | Zhang et al. (2022) |
| Anti-inflammatory | COX/LOX inhibition | Lee et al. (2023) |
| Antimicrobial | Disruption of bacterial cell wall integrity | Patel et al. (2024) |
Q & A
Q. Q1. What spectroscopic methods are recommended to confirm the structure of 2-cyclopent-3-en-1-yloxyacetic acid?
To confirm the structure, use 1H and 13C NMR spectroscopy to analyze the proton environments (e.g., cyclopentene ring protons at δ 5.5–6.0 ppm and carboxylic acid protons at δ 10–12 ppm) and carbon backbone. IR spectroscopy can validate the carboxylic acid group (broad O-H stretch at ~2500–3000 cm⁻¹ and C=O stretch at ~1700 cm⁻¹). Mass spectrometry (EI-MS or HRMS) confirms the molecular ion peak (m/z 126.155 g/mol) .
Q. Q2. How can synthetic routes be optimized to minimize isomerization during the preparation of this compound?
Use low-temperature conditions (0–5°C) during acid-catalyzed esterification or cyclization steps to suppress isomerization. Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase (e.g., ethyl acetate/hexane, 1:3) and confirm purity using HPLC with a C18 column. Evidence suggests that residual isomers (e.g., 3-cyclopentene derivatives) can be reduced to <5% with controlled stoichiometry and inert atmospheres .
Advanced Synthesis and Reactivity
Q. Q3. What strategies enhance regioselectivity in functionalizing the cyclopentene ring of this compound?
Employ directed C-H activation using palladium catalysts (e.g., Pd(OAc)₂ with ligands like 2,2′-bipyridyl) to target allylic positions. Computational studies (DFT) predict higher reactivity at the C2 and C4 positions due to electron density distribution. Validate regioselectivity via X-ray crystallography or NOESY NMR to confirm spatial arrangements .
Q. Q4. How does the cyclopentene ring influence the compound’s reactivity in Diels-Alder reactions?
The conjugated diene system in the cyclopentene ring acts as an electron-rich diene, enabling stereoselective [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Optimize reaction conditions (e.g., toluene, 80°C, 12h) to achieve >90% endo selectivity. Monitor stereochemistry via polarimetry or chiral HPLC .
Biological and Computational Studies
Q. Q5. What computational approaches predict the binding affinity of this compound to cyclooxygenase (COX) enzymes?
Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 1CX2) and the compound’s 3D conformation (InChIKey: NNRZTJAACCRFRV-UHFFFAOYSA-N). Validate with MD simulations (GROMACS) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) can measure dissociation constants (KD) .
Q. Q6. How can derivatives of this compound be screened for antimicrobial activity?
Synthesize derivatives via amide coupling (EDC/HOBt) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (CLSI guidelines). Minimum inhibitory concentrations (MICs) ≤16 µg/mL indicate promising activity. Correlate results with logP calculations to assess hydrophobicity-driven membrane permeability .
Analytical Challenges and Solutions
Q. Q7. What chromatographic methods resolve co-eluting impurities in this compound samples?
Use reverse-phase HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) on a Zorbax Eclipse Plus C18 column. For polar impurities, HILIC chromatography (silica column, acetonitrile/water) improves resolution. Confirm purity with LC-MS/MS in MRM mode .
Q. Q8. How do pH and solvent polarity affect the compound’s stability in aqueous solutions?
The carboxylic acid group undergoes pH-dependent degradation : stable at pH 2–4 (protonated form) but prone to decarboxylation at pH >7. Use buffered solutions (e.g., 50 mM citrate, pH 3.0) for storage. Solvents like DMSO stabilize the compound via hydrogen bonding (FTIR confirms no solvolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
